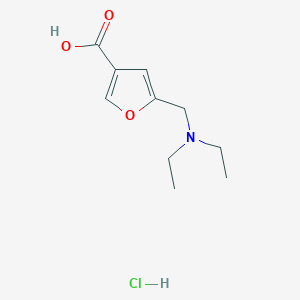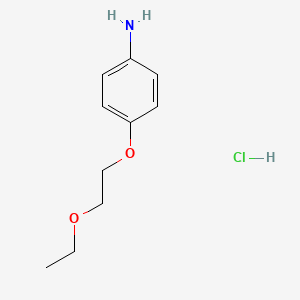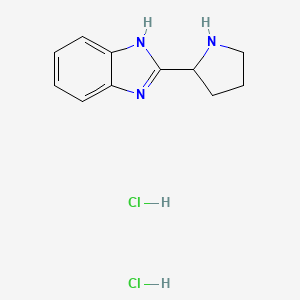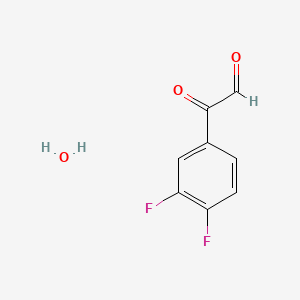
5-Diethylaminomethyl-furan-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
5-Diethylaminomethyl-furan-3-carboxylic acid hydrochloride is a biochemical compound with the molecular formula C10H15NO3•HCl and a molecular weight of 233.7 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Diethylaminomethyl-furan-3-carboxylic acid hydrochloride consists of a furan ring with a diethylaminomethyl group and a carboxylic acid group attached to it . The hydrochloride indicates that it is a salt form of the compound .Applications De Recherche Scientifique
Antibacterial and Antioxidant Activity
Furan derivatives, including compounds similar to 5-diethylaminomethyl-furan-3-carboxylic acid hydrochloride, have shown potent antibacterial activity. For instance, 5-acetoxymethylfuran-3-carboxylic acid exhibited significant antibacterial effects against Staphylococcus aureus and also demonstrated moderate antioxidant activity (Ma et al., 2016).
Synthesis and Reactivity
The synthesis and unique reactivity of furan derivatives, including diethylaminomethyl derivatives, have been extensively studied. This includes the exploration of their behavior in various chemical reactions, which is crucial for their application in pharmaceuticals and polymer industries (Pevzner, 2009).
Production from Biomass Derivatives
Furan derivatives can be produced from biomass-derived compounds. For example, acid chloride derivatives of furan carboxylic acids have been produced from precursors like 5-(chloromethyl) furfural. These intermediates are useful for the production of biofuels and polymers (Dutta et al., 2015).
Enzymatic Synthesis and Applications
Enzymatic processes have been developed for synthesizing furan carboxylic acids, showcasing the potential of biocatalysis in the production of biobased building blocks for the pharmaceutical and polymer industries (Jia et al., 2019).
Antimicrobial Properties
Some furan-3-carboxamides, structurally related to the target compound, have shown promising antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Zanatta et al., 2007).
Propriétés
IUPAC Name |
5-(diethylaminomethyl)furan-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-3-11(4-2)6-9-5-8(7-14-9)10(12)13;/h5,7H,3-4,6H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOFNGGDTDXYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CO1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Diethylaminomethyl-furan-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine hydrochloride](/img/structure/B3078042.png)
![{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078050.png)





![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B3078082.png)
![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/structure/B3078090.png)

![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/structure/B3078109.png)
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078130.png)